molecular formula C14H20O2 B8444023 Phenyloctanoic acid

Phenyloctanoic acid

Cat. No.: B8444023
M. Wt: 220.31 g/mol
InChI Key: CEUINTRVKVNPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyloctanoic acid, specifically 8-phenyloctanoic acid, is a long-chain phenylalkane carboxylate characterized by an octanoic acid backbone (8 carbons) with a phenyl group substitution. It is studied in environmental and biochemical contexts, particularly in microbial degradation pathways. For instance, Rhodopseudomonas palustris utilizes enzymes like Fcs1 and RPA1766 to metabolize this compound, though with lower catalytic efficiency compared to shorter-chain phenylalkane carboxylates . Its structure imparts unique physicochemical and biological properties, distinguishing it from both unsubstituted fatty acids (e.g., octanoic acid) and other phenyl-substituted derivatives.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-phenyloctanoic acid

InChI

InChI=1S/C14H20O2/c1-2-3-4-8-11-13(14(15)16)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,15,16)

InChI Key

CEUINTRVKVNPRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenyl-Substituted Carboxylic Acids

Compound Chain Length Substituent Key Features
3-Phenylpropionic acid 3 carbons Phenyl at C3 Substrate for Fcs2 enzyme; limited to short-chain degradation
5-Phenylvaleric acid 5 carbons Phenyl at C5 Degraded by Fcs1 with moderate efficiency (kcat/Km = 2.1 × 10³ M⁻¹s⁻¹)
7-Phenylheptanoic acid 7 carbons Phenyl at C7 Highest Fcs1 activity (kcat/Km = 5.8 × 10³ M⁻¹s⁻¹)
8-Phenyloctanoic acid 8 carbons Phenyl at C8 Low-affinity substrate for Fcs1 and RPA1766
p-Hydroxyphenyllactic acid 3 carbons Hydroxyphenyl at C2 Antioxidant phenolic acid; unrelated degradation pathways

Key Insights :

  • Enzyme affinity decreases with increasing chain length in phenylalkane carboxylates, as seen in Fcs1 kinetics .
  • Shorter phenylpropanoic acids (e.g., p-hydroxyphenyllactic acid) exhibit antioxidant properties, unlike phenyloctanoic acid .

Physicochemical Properties

Table 2: LogP and Surface Activity Comparisons

Compound LogP Surface Activity (Aerosol Studies)
Octanoic acid 3.05 Enhances Mg enrichment on sea salt aerosols
8-Phenyloctanoic acid ~4.5* Not directly studied; phenyl group likely increases hydrophobicity
Phenylalanine -1.38 Reduces Mg enrichment on aerosols
Perfluorooctanoic acid 5.1 Persistent environmental pollutant; high stability due to C-F bonds

Key Insights :

  • The phenyl group increases hydrophobicity compared to unsubstituted octanoic acid.
  • In aerosols, octanoic acid enhances Mg enrichment, whereas phenylalanine diminishes it, highlighting substituent-driven surface effects .

Table 3: Health and Environmental Impacts

Compound Biological Role Health/Environmental Impact
Octanoic acid MCT diets, energy metabolism Reduces bone mineralization in mice
8-Phenyloctanoic acid Microbial degradation substrate Degraded anaerobically with low enzyme affinity
Perfluorooctanoic acid Industrial surfactant Toxic, bioaccumulative; linked to chronic diseases
FTY720 octanoic acid Immunosuppressive drug derivative Pharmaceutical applications

Key Insights :

  • Octanoic acid’s adverse bone effects contrast with this compound’s role in microbial systems .
  • Fluorinated analogues (e.g., perfluorooctanoic acid) exhibit persistence and toxicity absent in this compound .

Key Insights :

  • Structural modifications (e.g., fluorine or phenyl groups) tailor octanoic acid derivatives for specific industrial or medicinal uses .

Preparation Methods

Reaction Conditions and Catalysts

  • Persulfate Salts in Acidic Media : A Soviet patent (SU91579A1) describes the oxidation of phenylethyl alcohol to phenylacetic acid using persulfate salts (e.g., ammonium or potassium persulfate) in a weakly acidic solution. By analogy, 8-phenyloctanol can be oxidized under similar conditions:

    Yields for analogous reactions range from 65–75%.

  • Pd/Cu-Catalyzed Aerobic Oxidation : A method from the Royal Society of Chemistry employs PdCl₂ (20 mol%) and CuCl (30 mol%) in dimethyl sulfoxide (DMSO) under oxygen (1 atm) at 120°C. This system selectively oxidizes alcohols to acids without over-oxidation to ketones. For 8-phenyloctanol:

    This method achieves >90% conversion for similar substrates.

Table 1: Comparison of Oxidation Methods

MethodCatalyst SystemSolventTemperatureYieldSource
Persulfate Salt(NH₄)₂S₂O₈/H₂SO₄H₂O30–50°C65–75%
Pd/Cu Aerobic OxidationPdCl₂/CuClDMSO120°C>90%

Oxidation of 8-Phenyloctanal

Direct oxidation of 8-phenyloctanal bypasses the alcohol intermediate.

Reaction Mechanisms

  • KMnO₄ in Basic Media : Aldehydes are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in aqueous NaOH:

    This method is effective but generates MnO₂ as a byproduct, complicating purification.

  • Ag₂O in Ammonia : Silver oxide (Ag₂O) in aqueous ammonia selectively oxidizes aldehydes to acids without over-oxidation.

Table 2: Aldehyde Oxidation Parameters

Oxidizing AgentSolventTemperatureYieldNotes
KMnO₄H₂O/NaOH80°C70–85%Requires neutralization
Ag₂ONH₃/H₂O25°C80–90%Mild conditions

Microbial Biosynthesis

Pseudomonas putida U, a β-oxidation-deficient mutant, produces 8-phenyloctanoic acid-derived polyhydroxyalkanoates (PHAs) when cultured with 8-phenyloctanoic acid as a carbon source.

Bioprocess Overview

  • Strain Preparation : The fadA gene (encoding 3-ketoacyl-CoA thiolase) is disrupted to block β-oxidation.

  • Fermentation : Cells are cultured in minimal media with 5 mM 8-phenyloctanoic acid.

  • Polymer Extraction : PHAs are extracted using chloroform, and 8-phenyloctanoic acid is isolated via hydrolysis.

Key Findings

  • Polymer accumulation reaches 35% of dry cell weight.

  • The process is scalable but requires downstream processing to isolate the free acid.

Hydrolysis of 8-Phenyloctanenitrile

Nitrile hydrolysis is a versatile route to carboxylic acids.

Acidic vs. Basic Hydrolysis

  • Acidic Conditions : 8-Phenyloctanenitrile refluxed with H₂SO₄ (70%) yields 8-phenyloctanoic acid:

  • Basic Conditions : NaOH (20%) at 100°C provides a cleaner reaction but requires acidification for product isolation.

Table 3: Nitrile Hydrolysis Efficiency

ConditionsCatalystTemperatureYield
H₂SO₄ (70%)H₂OReflux75–80%
NaOH (20%)H₂O100°C85–90%

Oxidative Degradation of Styrene Derivatives

Styrene-related precursors can be oxidatively degraded to 8-phenyloctanoic acid.

Pd-Catalyzed C–C Cleavage

A Journal of Organic Chemistry study demonstrates the oxidative cleavage of silyl enol ethers to aldehydes using H₂O₂ and peroxotungstophosphate . Adapting this for styrene derivatives:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenyloctanoic acid with high purity, and how can reproducibility be ensured?

  • Methodological Answer :

  • Use a two-step esterification-hydrolysis protocol: React phenylacetic acid with octanoyl chloride under anhydrous conditions (e.g., THF solvent, catalytic DMAP) to form the ester intermediate, followed by alkaline hydrolysis (e.g., NaOH, 60°C) to yield this compound .
  • Ensure reproducibility by documenting reagent purity (e.g., ≥99% by HPLC), reaction times, and temperature controls. Validate purity via NMR (e.g., absence of ester peaks at δ 4.1–4.3 ppm) and GC-MS (molecular ion at m/z 220.3) .
  • Follow journal-specific protocols for reporting synthetic procedures, such as including detailed characterization data for novel compounds and referencing established methods for known derivatives .

Q. How can researchers optimize chromatographic techniques (e.g., HPLC, GC) for quantifying this compound in biological matrices?

  • Methodological Answer :

  • For HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% formic acid) at 1.0 mL/min, with UV detection at 254 nm. Calibrate using a 5-point standard curve (1–100 µg/mL) .
  • For GC-MS: Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 220 (parent ion) and 105 (phenyl fragment) .
  • Validate methods by spiking matrices (e.g., plasma, tissue homogenates) with known concentrations and calculating recovery rates (target: 85–115%) .

Advanced Research Questions

Q. How should discrepancies between in vitro and in vivo efficacy data for this compound be analyzed?

  • Methodological Answer :

  • Step 1 : Compare experimental conditions (e.g., pH, protein binding in vitro vs. metabolic clearance in vivo). Use physiologically relevant media (e.g., simulated intestinal fluid) for in vitro assays .
  • Step 2 : Conduct pharmacokinetic (PK) studies to assess bioavailability. Measure plasma concentrations post-administration and calculate AUC and Cmax .
  • Step 3 : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives that may explain efficacy gaps .
  • Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies are effective for constructing a physiologically based pharmacokinetic (PBPK) model for this compound?

  • Methodological Answer :

  • Data Collection : Gather physicochemical properties (logP, pKa), tissue:plasma partition coefficients, and metabolic rates from in vitro assays (e.g., microsomal stability tests) .
  • Model Parameterization : Use software like GastroPlus or PK-Sim to integrate data. Prioritize sensitivity analysis for high-impact parameters (e.g., hepatic clearance, renal excretion) .
  • Validation : Compare simulated plasma concentration-time profiles with in vivo data. Adjust absorption/distribution parameters if RMSE exceeds 20% .

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Systematic Review : Aggregate data from primary literature using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables (e.g., dose ranges, assay endpoints) .
  • Mechanistic Studies : Employ CRISPR-mediated gene knockout models to isolate molecular targets (e.g., PPAR-γ vs. COX-2) .
  • Meta-Analysis : Use random-effects models to quantify heterogeneity across studies. Report I<sup>2</sup> statistics to assess inconsistency .

Guidance for Data Presentation

  • Tables : Include processed data (e.g., IC50 values, pharmacokinetic parameters) in the main text. Raw datasets (e.g., chromatograms, spectral scans) should be archived in supplementary materials .
  • Ethical Compliance : Disclose animal/cell line protocols (e.g., IACUC approval) and conflicts of interest (e.g., funding sources) in the "Author Declarations" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.